2,3-Dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
The compound “2,3-Dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” belongs to the class of benzodiazepines, which are psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Molecular Structure Analysis
The molecular structure of benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring . The specific structure of this compound would include additional functional groups, such as nitrophenyl and methyl groups.Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including oxidation, reduction, and hydrolysis . The specific reactions that this compound can undergo would depend on its functional groups.Scientific Research Applications
Synthesis and Chemical Properties
Benzodiazepine derivatives, including those with nitrophenyl groups, have been synthesized and explored for their diverse chemical properties and biological activities. Research on these compounds involves studying their synthesis methods, structural modifications, and the impact of these modifications on their chemical behavior and potential biological activities. Studies have shown that the synthesis of benzodiazepines can involve complex chemical reactions, leading to the creation of compounds with significant anticancer, anticonvulsant, and antimicrobial properties (El-Naem et al., 2003), (Singh et al., 2003).
Potential Applications in Medicinal Chemistry
The research into benzodiazepine derivatives has highlighted their potential in medicinal chemistry, especially concerning their anticancer, anticonvulsant, and antimicrobial activities. For instance, specific derivatives have been synthesized and tested against various human cancer cell lines, showing potent cytotoxic activities, which indicates their potential as anticancer agents. Additionally, the modification of benzodiazepines has led to the development of compounds with significant anticonvulsant and antimicrobial properties, opening new avenues for drug development (Racané et al., 2006), (Gitto et al., 2003).
Mechanism of Action
The mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The specific mechanism of action of this compound is not known.
Safety and Hazards
properties
IUPAC Name |
2,3-dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-10-17-18(11-13(12)2)23-21(14-6-8-15(9-7-14)24(26)27)20-16(22-17)4-3-5-19(20)25/h6-11,21-23H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRIEYCLZBYNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
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